molecular formula C18H20F2N2OS B4986623 N-(2,4-difluorophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide

N-(2,4-difluorophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide

Cat. No.: B4986623
M. Wt: 350.4 g/mol
InChI Key: ZJIRFTIUYHOSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane carboxamides This compound is characterized by the presence of a difluorophenyl group, a methylthiophenyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a dihalide.

    Introduction of the Difluorophenyl Group: This step involves the reaction of the azepane ring with a difluorophenyl halide under basic conditions to form the N-(2,4-difluorophenyl) derivative.

    Attachment of the Methylthiophenyl Group: The final step involves the coupling of the N-(2,4-difluorophenyl)azepane with a methylthiophenyl carboxylic acid derivative using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The difluorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The azepane ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the phenyl derivative.

    Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-(5-methylthiophen-2-yl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of an azepane ring.

    N-(2,4-difluorophenyl)-2-(5-methylthiophen-2-yl)morpholine-1-carboxamide: Similar structure but with a morpholine ring instead of an azepane ring.

Uniqueness

N-(2,4-difluorophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to its piperidine and morpholine analogs

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2OS/c1-12-6-9-17(24-12)16-5-3-2-4-10-22(16)18(23)21-15-8-7-13(19)11-14(15)20/h6-9,11,16H,2-5,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIRFTIUYHOSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.